2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid

Medicinal Chemistry Computational ADME Structure-Activity Relationship (SAR)

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940505-42-0) is a synthetic small molecule belonging to the phenylcarbamoylbenzoic acid class, characterized by a meta-substituted propylcarbamoyl group on the central aniline ring. With a molecular formula of C18H18N2O4 and a molecular weight of 326.3 g/mol, this compound serves as a positional isomer of the more widely cataloged para-substituted analog (CAS 940494-06-4).

Molecular Formula C18H18N2O4
Molecular Weight 326.3g/mol
CAS No. 940505-42-0
Cat. No. B354568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid
CAS940505-42-0
Molecular FormulaC18H18N2O4
Molecular Weight326.3g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C18H18N2O4/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
InChIKeyJLHRJHDECOQVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940505-42-0) – A Meta-Substituted Phenylcarbamoylbenzoic Acid Research Compound


2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940505-42-0) is a synthetic small molecule belonging to the phenylcarbamoylbenzoic acid class, characterized by a meta-substituted propylcarbamoyl group on the central aniline ring [1]. With a molecular formula of C18H18N2O4 and a molecular weight of 326.3 g/mol, this compound serves as a positional isomer of the more widely cataloged para-substituted analog (CAS 940494-06-4) . The compound is primarily utilized as a research reagent in proteomics, organic synthesis, and medicinal chemistry scaffold exploration [1]. Predicted physicochemical properties indicate moderate lipophilicity (ACD/LogP 1.80) and a polar surface area of 96 Ų, positioning it within drug-like chemical space .

Why the Meta-Position Substitution of CAS 940505-42-0 Prevents Direct Replacement by Generic Phenylcarbamoylbenzoic Acid Analogs


The phenylcarbamoylbenzoic acid scaffold exhibits pronounced structure-activity dependence on the position of ring substitution. The target compound bears its propylcarbamoyl group at the meta (3-) position of the central aniline ring, whereas the nearest commercially available analog (CAS 940494-06-4) is para-substituted . This positional isomerism is not trivial: published crystallographic and biochemical evidence with structurally related inhibitor series demonstrates that meta-substituted aryl groups can form direct hydrogen-bonding or van der Waals contacts with enzyme active site residues, while para-substituted counterparts lack these interactions entirely, leading to measurable differences in inhibitory potency and cellular activity [1]. Consequently, substituting the meta isomer with the para analog—or with other phenylcarbamoylbenzoic acid derivatives lacking the specific 3-propylcarbamoyl substitution—may yield divergent biological readouts, altered physicochemical properties, and incompatible selectivity profiles, making such replacements invalid without explicit experimental re-validation.

Quantitative Differentiation Evidence for 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid (940505-42-0) Versus Closest Analogs


Regiochemical Differentiation: Meta (3-) vs. Para (4-) Propylcarbamoyl Substitution Determines Predicted Lipophilicity and Drug-Likeness Parameters

The target meta-substituted isomer (940505-42-0) exhibits a predicted ACD/LogP of 1.80, whereas the para-substituted isomer (940494-06-4) has a reported LogP of 2.68, a difference of 0.88 log units . This translates to the meta isomer being substantially less lipophilic, which directly impacts aqueous solubility, membrane permeability, and potential off-target partitioning. Additionally, the meta isomer has a predicted polar surface area of 96 Ų , while the para isomer has 4 hydrogen bond acceptors and 3 donors identical in count but differing in spatial orientation due to substitution geometry . These predicted physicochemical differences are consistent with the general principle that meta-substituted benzoic acid derivatives display altered electronic distribution and solvation properties compared to their para counterparts.

Medicinal Chemistry Computational ADME Structure-Activity Relationship (SAR)

Substitution Geometry Impacts Biological Target Engagement: Meta Substituents Form Direct Enzyme Contacts Unavailable to Para Analogs

In a structurally analogous inhibitor series co-crystallized with deoxycytidine kinase (dCK), meta-position substituents on the phenyl ring made direct interactions with the enzyme active site, while para substituents showed no such contacts [1]. The crystallographic evidence (PDB codes 4Q1B and 4Q1C) demonstrated that despite near-identical in vitro IC50app and Kiapp values for the meta- and para-substituted pair (compounds 7 and 8), the para substituent lowered the cell-based IC50 through an indirect mechanism rather than target engagement [1]. This class-level inference supports the expectation that the target meta-substituted phenylcarbamoylbenzoic acid (940505-42-0) may exhibit distinct target binding modes compared to its para isomer (940494-06-4), with potential consequences for biochemical selectivity and cellular potency.

Enzyme Inhibition X-ray Crystallography Molecular Recognition

Commercial Availability and Purity Profile: Differentiated Sourcing and Hazard Classification for Meta vs. Para Isomers

The para-substituted isomer (940494-06-4) is commercially stocked by Fluorochem at a certified purity of 97% and carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . The meta-substituted target compound (940505-42-0) is available from specialist research chemical suppliers including CymitQuimica, Biomart, and ChemSrc, typically at research-grade purity, but does not currently appear in the catalogs of major global distributors such as Fluorochem, indicating a more specialized supply chain . Direct hazard classification data for the meta isomer is less extensively documented in publicly accessible safety data sheets. This differential commercial availability means that procurement of the meta isomer may involve longer lead times, smaller pack sizes, and variable lot-to-lot analytical characterization compared to the readily stocked para isomer.

Chemical Procurement Hazard Assessment Vendor Comparison

Antioxidant Activity Contextualization: Phenylcarbamoylbenzoic Acid Scaffold Shows Substituent-Dependent Radical Scavenging Capacity

The phenylcarbamoylbenzoic acid scaffold has been evaluated for in vitro antioxidant activity using the ABTS radical cation decolorization assay, with ascorbic acid as the reference standard [1]. In the Bayoumi and Elsayed (2012) study of synthesized phenylcarbamoylbenzoic acid derivatives, most tested compounds exhibited low antioxidant activity, while compound 7 showed moderate activity relative to ascorbic acid [1]. Although the specific meta-propylcarbamoyl derivative (940505-42-0) was not among the compounds directly tested in this study, the results establish a class baseline: unoptimized phenylcarbamoylbenzoic acid derivatives generally show weak to moderate radical scavenging, and activity is highly dependent on the nature and position of ring substituents [1][2]. A subsequent computational modeling study by the same group identified that compounds 8c, 9a, and 9b demonstrated high antioxidant activity via selective binding to the 3MNG binding pocket, further confirming that minor structural modifications within this scaffold produce large activity differences [2].

Oxidative Stress Antioxidant Screening ABTS Assay

Optimal Research and Procurement Application Scenarios for 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid (940505-42-0)


Positional Isomer Probe for SAR Studies of Phenylcarbamoylbenzoic Acid-Based Inhibitors

When establishing structure-activity relationships for enzyme targets where the phenylcarbamoylbenzoic acid scaffold has shown preliminary activity, the meta-substituted isomer (940505-42-0) serves as an essential comparator to its para-substituted analog (940494-06-4). The 0.88-unit LogP difference between the two isomers allows researchers to deconvolute contributions of lipophilicity versus hydrogen-bonding geometry to target potency. Crystallographic precedent with related inhibitor series demonstrates that meta substituents can directly contact enzyme active site residues that are sterically inaccessible to para substituents [1], making this compound particularly valuable for fragment-based drug discovery campaigns seeking to exploit a specific hydrogen-bonding vector from the meta position.

Proteomics and Chemical Biology Tool Compound Requiring Defined Substitution Geometry

The compound is cataloged for proteomics research applications, where its defined meta-substitution pattern provides a distinct 3D pharmacophore for protein interaction studies [2]. Unlike the para isomer, the meta geometry orients the propylcarbamoyl moiety at approximately 120° relative to the benzoyl linkage, potentially enabling engagement of protein pockets that the linear para isomer cannot access. For chemical biology groups building focused compound libraries around the phenylcarbamoylbenzoic acid core, inclusion of the meta isomer increases scaffold diversity and may reveal novel protein target interactions not observed with para-substituted analogs.

Novel Antioxidant Lead Exploration in Oxidative Stress Target Validation

Based on published evidence that phenylcarbamoylbenzoic acid derivatives exhibit substituent-dependent antioxidant activity in the ABTS assay [3], the meta-propyl analog represents an unexplored chemotype within this validated antioxidant scaffold. Since minor structural modifications within this series produced large differences in radical scavenging potency—ranging from low activity to high activity in compounds 8c, 9a, and 9b [4]—the meta-propyl substitution of 940505-42-0 may confer a unique activity profile. Research groups investigating oxidative stress-related targets can use this compound to probe whether the meta-propyl configuration yields improved antioxidant potency or selectivity versus previously characterized derivatives, without the intellectual property constraints that may apply to already-optimized leads.

Synthetic Building Block for Amide Bond-Containing Compound Libraries

With its two amide bonds and free carboxylic acid functionality, 940505-42-0 can serve as a versatile intermediate for constructing more complex molecules via amide coupling, esterification, or reduction chemistry. The meta-substitution pattern distinguishes it from the para isomer when used as a building block, as the resulting derivatives will display different molecular shapes and property profiles. Given the more specialized supply chain for this meta isomer , procurement from reputable specialist vendors is essential, and researchers should budget for in-house quality control including NMR and LC-MS verification upon receipt.

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